Dehydrocholate
Description
Historical Context and Development
The development of this compound traces back to significant advances in steroid chemistry during the early-to-mid twentieth century. The compound emerged from research efforts focused on understanding and modifying bile acid structures for both pharmaceutical and research applications. During the 1930s and 1940s, substantial international efforts were directed toward defining the structures of major hormonal steroids, which led to increased interest in bile acid modifications as potential precursors for synthetic hormone production.
A pivotal moment in this compound development occurred when researchers recognized the potential of using deoxycholic acid, easily isolated from bovine bile or synthesized from cholic acid, as a chemical precursor for corticosteroid synthesis. In 1946, H. Sarett at the Merck Company reported a complex synthesis involving 37 steps for producing cortisone from deoxycholic acid, which led to commercial production on a small scale. This breakthrough demonstrated the practical importance of modified bile acids and established the foundation for further synthetic modifications of bile acid structures.
The subsequent development of dehydrocholic acid through oxidative processes represented a significant advancement in bile acid chemistry. Researchers discovered that controlled oxidation of cholic acid could produce this synthetic derivative with markedly different properties from its parent compound. Early investigations revealed that dehydrocholic acid, when converted to its sodium salt form (this compound), exhibited unique aggregation characteristics that distinguished it from naturally occurring bile salts.
Chemical Classification and Nomenclature
This compound belongs to the chemical classification of synthetic bile acids and represents the anionic form of dehydrocholic acid. The compound is systematically named as (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate. This complex nomenclature reflects the compound's sophisticated steroid structure with specific stereochemical configurations.
The molecular formula of this compound is C₂₄H₃₃O₅⁻, with a molecular weight of 401.5 grams per mole. The compound exists as the conjugate base of 3,7,12-trioxo-5β-cholanic acid, which is obtained through deprotonation of the carboxyl group. Alternative systematic names include 3,7,12-trioxo-5β-cholan-24-oate and 3,7,12-trioxo-5β-cholanate, reflecting the multiple ketone functionalities present in the molecule.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₃O₅⁻ |
| Molecular Weight | 401.5 g/mol |
| Systematic Name | (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
| Alternative Names | 3,7,12-trioxo-5β-cholan-24-oate, 3,7,12-trioxo-5β-cholanate |
| Chemical Classification | Synthetic bile acid anion |
The sodium salt form, sodium this compound, possesses the molecular formula C₂₄H₃₃NaO₅ with a molecular weight of 424.5 grams per mole. This salt form represents the most commonly studied and utilized form of the compound in research applications. The Chemical Abstracts Service number for sodium this compound is 145-41-5, while the parent acid bears the number 81-23-2.
Relationship to Bile Acid Family
This compound maintains a fundamental structural relationship to the broader bile acid family while exhibiting distinctive modifications that significantly alter its chemical and physical properties. Natural bile acids are steroid acids found predominantly in the bile of mammals and other vertebrates, characterized by their steroid structure with four rings, a carboxylic acid side chain, and multiple hydroxyl groups. This compound represents a synthetic modification of this basic structure through the oxidation of hydroxyl groups to ketone functionalities.
The parent compound of this compound is cholic acid, which serves as one of the primary bile acids synthesized in the liver. Cholic acid possesses hydroxyl groups at the 3α, 7α, and 12α positions, along with a carboxylic acid group at position 24. The transformation to this compound involves the oxidation of all three hydroxyl groups to ketone functionalities, resulting in the formation of 3,7,12-trioxo-5β-cholanic acid.
This structural modification fundamentally alters the compound's behavior compared to natural bile acids. While natural bile salts function as micelle-forming surfactants that facilitate lipid solubilization and absorption, this compound exhibits limited micelle formation capabilities due to the absence of hydroxyl groups. Research has demonstrated that the critical micelle concentration values for this compound are significantly higher than those of natural bile salts, indicating reduced aggregation propensity.
| Bile Acid Type | Hydroxyl Positions | Ketone Positions | Micelle Formation |
|---|---|---|---|
| Cholic Acid | 3α, 7α, 12α | None | Strong |
| Deoxycholic Acid | 3α, 12α | None | Strong |
| Chenodeoxycholic Acid | 3α, 7α | None | Strong |
| This compound | None | 3, 7, 12 | Limited |
The evolutionary relationship between this compound and natural bile acids reflects the broader diversity of bile acid structures found across vertebrate species. Different vertebrate families have evolved modifications at various positions on the steroid nucleus and side chain, with primates utilizing the 12α position for hydroxylation to produce cholic acid. The synthetic nature of this compound represents an extension of this natural diversity through laboratory-controlled chemical modifications.
Significance in Biochemical Research
This compound has established significant importance in biochemical research due to its unique properties that enable investigation of structure-function relationships in bile acid chemistry. The compound serves as a valuable research tool for understanding how structural modifications affect the fundamental properties of bile acids, particularly in relation to aggregation behavior and membrane interactions. Research investigations have utilized this compound to explore the mechanisms underlying bile acid function and to develop improved understanding of how molecular structure influences biological activity.
One of the most significant research applications of this compound involves studies of micelle formation and aggregation behavior. Unlike natural bile salts that readily form micelles above their critical micelle concentrations, this compound exhibits markedly different aggregation characteristics. Research by Fernández-Leyes and colleagues demonstrated that sodium this compound possesses high critical micelle concentration values and low aggregation numbers when compared to conventional surfactants. These findings have provided important insights into the molecular requirements for effective micelle formation and have contributed to understanding how hydroxyl group positioning affects surfactant behavior.
Electrochemical research has utilized this compound as both a target compound and a reference standard for investigating oxidative processes in bile acid chemistry. Studies have demonstrated that dehydrocholic acid can be synthesized through electrochemical oxidation of cholic acid, providing environmentally sustainable alternatives to traditional chemical oxidation methods. These investigations have revealed detailed information about the oxidation pathways and have identified intermediate compounds formed during the conversion process. The research has shown that 7-ketone derivatives represent the first intermediates detected, followed by formation of 12-ketone derivatives and dicheto acids before complete oxidation to dehydrocholic acid.
| Research Application | Key Findings | Significance |
|---|---|---|
| Micelle Formation Studies | High critical micelle concentration, low aggregation numbers | Understanding structure-function relationships |
| Electrochemical Synthesis | Oxidation pathway elucidation | Sustainable synthesis methods |
| Mixed Micelle Systems | Repulsive interactions in this compound-rich aggregates | Membrane interaction mechanisms |
| Hydration Studies | 39 water molecules per micellized molecule | Molecular hydration behavior |
Mixed micelle studies have employed this compound to investigate interactions between different types of surfactants and to understand how structural differences affect aggregate formation. Research has shown that mixtures of sodium this compound with conventional bile salts exhibit complex interaction patterns, with repulsive interactions observed in aggregates rich in this compound. These studies have provided valuable information about how molecular structure influences intermolecular interactions and have contributed to understanding the thermodynamics of mixed surfactant systems.
Hydration studies using this compound have revealed important information about water-surfactant interactions at the molecular level. Research has determined that micellized this compound molecules associate with approximately 39 water molecules, with specific assignments of water binding to different functional groups. These investigations have enhanced understanding of how molecular hydration affects surfactant behavior and have provided insights into the role of water in stabilizing surfactant aggregates.
The compound has also served as a valuable tool for investigating bile acid metabolism and transport mechanisms. Studies have utilized this compound to examine how structural modifications affect interaction with biological transport systems and to understand the relationship between molecular structure and biological activity. Research has demonstrated that this compound exhibits different secretory characteristics compared to natural bile salts, providing insights into the molecular requirements for effective bile acid transport and metabolism.
Properties
Molecular Formula |
C24H33O5- |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1 |
InChI Key |
OHXPGWPVLFPUSM-KLRNGDHRSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Scientific Research Applications
Choleretic Agent
Dehydrocholate is primarily recognized for its role as a choleretic agent , which stimulates bile flow. It has been used in clinical settings to manage conditions associated with impaired bile secretion:
- Mechanism of Action : this compound enhances biliary lipid secretion while reducing the secretion of endogenous bile acids. Studies show that its administration leads to increased bile flow and altered lipid composition in bile, which is crucial for digestion and absorption of dietary fats .
- Clinical Use : It is commonly employed in pre- and post-operative scenarios for patients with obstructive jaundice, particularly in infants and children. By promoting bile flow, it helps alleviate symptoms associated with bile duct obstructions .
Influence on Lipid Metabolism
Research indicates that this compound has a significant impact on lipid metabolism:
- Biliary Secretion Studies : In experiments involving rats, intravenous infusion of this compound resulted in an increase in the anionic polypeptide fraction (APF) in bile, suggesting its role in modulating lipid transport mechanisms .
- Cholesterol Management : The compound has been observed to inhibit biliary phospholipid and cholesterol secretion when infused, indicating a complex interaction with lipid metabolism pathways .
Pharmacological Reference Standard
This compound serves as a reference standard in pharmacological studies due to its well-documented effects:
- Antioxidant Activity : It has been tested for antioxidant properties in various models, demonstrating potential protective effects against oxidative stress .
- Neuroprotective Studies : Research has explored its ability to disrupt the blood-brain barrier temporarily, which may have implications for drug delivery systems targeting the central nervous system .
Formulation in Dietary Supplements
In the dietary supplement industry, this compound is often included as a digestive aid:
- Combination with Enzymes : It is typically formulated alongside digestive enzymes like papain and pancreatin to enhance gastrointestinal function and improve nutrient absorption .
Case Studies and Experimental Findings
Several studies illustrate the efficacy of this compound across different applications:
Chemical Reactions Analysis
Formation of Sodium Dehydrocholate
This compound exists as a sodium salt in pharmaceutical formulations. The sodium salt is formed via a neutralization reaction between dehydrocholic acid and sodium hydroxide (), resulting in improved solubility for therapeutic use .
Biochemical Interactions
While not a direct chemical reaction, this compound participates in physiological processes that mimic reaction-like behavior:
-
Choleretic Action : Increases bile flow by osmotic activity, promoting water and electrolyte secretion into bile .
-
Lipid Secretion Modulation : Reduces biliary phospholipid secretion due to impaired micelle formation, altering bile composition .
-
Tight Junction Permeability : Enhances paracellular transport between hepatocytes and bile canaliculi, facilitating plasma-bile exchange .
Stability and Degradation
Dehydrocholic acid is stable under standard storage conditions but degrades under extreme pH or prolonged heat exposure. No specific degradation pathways are documented in the literature, though ketone groups may undergo reduction under strong reducing agents (e.g., ), reverting to hydroxyl groups—a reaction not observed in physiological settings.
Preparation Methods
Reaction Conditions and Optimization
The most efficient method for dehydrocholic acid synthesis involves oxidizing cholic acid with sodium hypochlorite in an acetone-sulfuric acid system. Key steps include:
-
Dispersion and Dissolution : Cholic acid is dispersed in acetone at 40°C, followed by the addition of concentrated sulfuric acid to protonate hydroxyl groups.
-
Oxidation : Sodium hypochlorite (30 L per 3 kg cholic acid) is added dropwise, initiating the oxidation of hydroxyl groups to ketones. The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.
Critical Parameters :
Purification Techniques
Post-oxidation, the crude product is purified through:
-
Silica Gel Adsorption : Residual cholic acid and derivatives are removed by adsorbing impurities onto silica gel (8 g silica gel per 10 g crude product).
-
Recrystallization : The purified dehydrocholic acid is dissolved in sodium hydroxide and precipitated with acetic acid (pH 3–4), yielding crystals with 99.1% purity.
Table 1: Reaction Outcomes from Patent CN103073610A
| Parameter | Embodiment 2 | Embodiment 3 | Embodiment 4 |
|---|---|---|---|
| Cholic Acid Input (kg) | 3 | 3 | 3 |
| Acetone Volume (L) | 8.3 | 8.3 | 8.3 |
| Reaction Time (hr) | 6 | 6 | 6 |
| Crude Yield (kg) | 2.6 | 2.6 | 2.6 |
| Final Purity (%) | 99.1 | 99.1 | 99.1 |
| Melting Point (°C) | 236–239 | 236–238 | 236–239 |
Alternative Synthesis Approaches
While sodium hypochlorite is the preferred oxidant, other methods have been explored:
-
Catalytic Hydrogenation : Used in the synthesis of 12β-methyl-18-nor-bile acid analogues, this method involves mesylation and rearrangement steps but is less applicable to dehydrocholate due to side-product formation.
-
Enzymatic Oxidation : Preliminary studies suggest microbial enzymes could oxidize cholic acid, though yields remain suboptimal compared to chemical methods.
Large-Scale Production and Industrial Synthesis
Scaling the patent-derived method to industrial levels involves:
-
Batch Reactor Upscaling : A 50 L reactor processes 3 kg cholic acid per batch, achieving a 12–13% yield of dehydrocholic acid after purification.
-
Cost Efficiency : Sodium hypochlorite’s low cost and silica gel’s reusability reduce production expenses by ~40% compared to traditional chromatographic methods.
Challenges :
-
Byproduct Management : Δ13,14- and Δ13,17-alkenes form during incomplete oxidation, requiring silver-impregnated chromatography for removal.
-
Solvent Recovery : Acetone is distilled and reused to minimize waste.
Quality Control and Analytical Methods
Pharmaceutical-grade this compound must meet stringent criteria:
Q & A
Q. How does this compound compare to taurocholate in enhancing biliary transport capacity in preclinical models?
- Methodological Answer : In canine studies, this compound increased biliary transport maxima (mean 2.3 mg/min) but showed variable relative storage capacities (12.0–31.0 mg·mg⁻¹·100 mL⁻¹), while taurocholate exhibited higher transport maxima (mean 2.8 mg/min) but lower storage (0.0–22.0 mg·mg⁻¹·100 mL⁻¹). These differences suggest divergent mechanisms: this compound may stimulate bile flow independent of bile acid concentration, whereas taurocholate relies on osmotic activity .
Advanced Research Questions
Q. What experimental design considerations are essential for resolving contradictions in this compound's choleretic mechanisms?
- Methodological Answer : Studies report conflicting effects of this compound on bile acid excretion. For instance, in dogs, it increased bile flow without altering bile acid concentration, but in rats, it elevated both flow and bile acid output. To reconcile this, use species-specific protocols: measure bile flow hourly (via cannulation) and analyze bile acids chromatographically. Control for variables like diet, anesthesia, and baseline hepatic function. Cross-validate findings with isotopic tracer studies to track bile acid synthesis .
Q. How can regression analysis clarify dose-response relationships in this compound's choleretic activity?
- Methodological Answer : Linear regression models (e.g., y = 19.91x + 68.41 for this compound vs. y = 10.93x + 45.26 for sodium cholate) reveal dose-dependent effects on bile flow and bile acid excretion. Ensure statistical power by testing ≥3 doses (e.g., 25, 50, 100 mg/kg IV) in ≥5 animals per group. Use ANOVA to compare slopes and intercepts, with P < 0.05 indicating significance. Parallel upward shifts in regression lines suggest additive mechanisms, while slope differences imply distinct pathways .
Q. What strategies mitigate variability in this compound's hepatobiliary effects across animal models?
- Methodological Answer : Intra-subject variability in dogs (e.g., 7.5–31.0 mg·mg⁻¹·100 mL⁻¹ storage capacity) necessitates larger sample sizes (n ≥ 6) and stratified randomization based on baseline liver function (e.g., ALT levels). Use crossover designs to reduce inter-individual differences. For murine models, pair-fed controls and standardized surgical protocols (e.g., bile duct cannulation depth) improve reproducibility. Report raw data alongside means to highlight variability .
Q. How should researchers optimize literature searches for this compound-related mechanistic studies?
- Methodological Answer : Use Boolean operators in databases like PubMed: ("this compound" OR "dehydrocholic acid") AND ("choleresis" OR "bile flow"). Filter by publication date (last 10 years) and study type (e.g., "animal studies"). Track citations via reference managers (e.g., Zotero) and prioritize high-impact journals (Hepatology, Journal of Lipid Research). Cross-reference USP monographs and NIST Chemistry WebBook for physicochemical data .
Methodological Best Practices
- Data Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines: report experimental details (e.g., solvent purity, injection volumes) in supplementary materials. Limit main text to critical data (≤5 compounds) .
- Conflict Resolution : Apply iterative qualitative analysis (e.g., triangulation of HPLC, IR, and enzymatic assays) to confirm anomalous results. Discuss contradictions in the context of species-specific physiology or methodological divergences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
